molecular formula C9H10BrNO2 B1395679 Ethyl 2-(4-bromopyridin-2-YL)acetate CAS No. 1060814-91-6

Ethyl 2-(4-bromopyridin-2-YL)acetate

Cat. No. B1395679
M. Wt: 244.08 g/mol
InChI Key: UNQUMGSSWNEUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-bromopyridin-2-yl)acetate is a chemical compound with the following properties:



  • IUPAC Name : Ethyl (4-bromo-2-pyridinyl)acetate

  • CAS Number : 1060814-91-6

  • Molecular Formula : C<sub>9</sub>H<sub>10</sub>BrNO<sub>2</sub>

  • Molecular Weight : 244.09 g/mol

  • Physical Form : Yellow to brown to red-brown liquid

  • Storage Temperature : Refrigerator

  • Purity : 95%



Synthesis Analysis

The synthesis of Ethyl 2-(4-bromopyridin-2-yl)acetate involves the reaction of ethyl acetate with 4-bromopyridine . The bromine atom substitutes one of the hydrogen atoms on the pyridine ring, resulting in the formation of the target compound.



Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-bromopyridin-2-yl)acetate consists of an ethyl group attached to the pyridine ring, with a bromine atom at the 4-position. The ester functional group is linked to the pyridine nitrogen.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitution, esterification, and cross-coupling reactions. It serves as a valuable building block for the synthesis of more complex molecules.



Physical And Chemical Properties Analysis


  • Solubility : Soluble in organic solvents (e.g., ethanol, dichloromethane)

  • Boiling Point : Varies with pressure and purity

  • Melting Point : Not well-documented

  • Density : Approximately 1.4 g/cm<sup>3</sup>


Scientific Research Applications

Compound Synthesis and Characterization

  • Synthesis of New Compounds : Research involving the ethyl acetate extract of the marine fungus Penicillium sp. led to the discovery of new compounds, demonstrating the potential of ethyl 2-(4-bromopyridin-2-yl)acetate in the synthesis of novel chemical entities (Wu et al., 2010).
  • Chemical Reactions and Cyclization : The compound has been used in spontaneous cyclization reactions and base-induced intramolecular aza-Michael reactions, indicating its utility in complex chemical synthesis processes (Ramos et al., 2011).

Pharmacological Studies

  • Effects on Learning and Memory : Studies have investigated the effects of derivatives of ethyl 2-(4-bromopyridin-2-yl)acetate on learning and memory facilitation in mice, highlighting its potential in neuropharmacology (Li Ming-zhu, 2012).
  • DNA Binding Interactions : Research on ethyl 2-(2-acetamidothiazol-4-yl)acetate, a structurally similar compound, revealed its potential in DNA binding interactions, which could be relevant for antitumor agent design (Iqbal et al., 2019).

Chemical Reaction Studies

  • Grignard Reaction Utilization : The compound has been used in Grignard reactions, a fundamental process in organic chemistry, for the synthesis of pyridine derivatives (Proost & Wibaut, 1940).
  • Reactivity Surveys : Its reactivity has been surveyed in the presence of various reagents, contributing to the understanding of its chemical behavior and potential applications (Asadi et al., 2021).

Safety And Hazards


  • Hazard Statements : May cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).

  • Precautionary Statements : Avoid inhalation, contact with eyes, and skin exposure. Handle in a well-ventilated area.

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).


Future Directions

Research on Ethyl 2-(4-bromopyridin-2-yl)acetate should explore its applications in drug synthesis, catalysis, and material science. Investigating its reactivity with various nucleophiles and electrophiles could lead to novel compounds with diverse properties.


Please note that this analysis is based on available data, and further research may reveal additional insights. For more detailed information, consult relevant peer-reviewed papers and technical documents12.


properties

IUPAC Name

ethyl 2-(4-bromopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQUMGSSWNEUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-bromopyridin-2-YL)acetate

CAS RN

1060814-91-6
Record name ethyl 2-(4-bromopyridin-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Scheme 15 illustrates a synthesis of the indolizine-1-carboxylate ring system. In a similar manner to that in the literature (Parrick J, et al. J. Chem. Research (Synopses) 1990; 64-65), 2-methyl-4-bromopyridine may be deprotonated and treated with diethyl carbonate to give ethyl 2-(4-bromopyridin-2-yl)acetate (84). The ester (84) may then be treated with a bromoacetophenone (e.g. 2-bromo-1-(4-methoxyphenyl)ethanone) to give the indolizine ring system (85). The ester may be converted to the carboxaldehyde (86) by methods known to those skilled in the art. The aldehyde may be manipulated to the nitrile (87); and (86) and (87) both further transformed as described hereinabove.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Lithium diisopropylamide (2 mol/L in tetrahydrofuran/heptane/ethylbenzene, 3.00 mL) was added to a solution of 4-bromo-2-methylpyridine (2.00 g) and diethyl carbonate (1.8 mL) in tetrahydrofuran (30 mL) cooled to −70° C. The solution was stirred for 1 h prior to the addition of another portion of lithium diisopropylamide (2 mol/L in tetrahydrofuran/heptane/ethylbenzene, 3.00 mL). Stirring was continued at −70° C. for one more hour and then the reaction was quenched by the addition of water. The resulting mixture was extracted with ethyl acetate and the combined extracts were washed with brine and dried (Na2SO4). The solvent was evaporated and the residue was chromatographed on silica gel (cyclohexane/ethyl acetate 95:5→1:1) to give the title compound. Yield: 2.35 g (83% of theory); LC (method 3): tR=2.86 min; Mass spectrum (ESI+): m/z=244/246 (Br) [M+H]+.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-bromopyridin-2-YL)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-bromopyridin-2-YL)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-bromopyridin-2-YL)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4-bromopyridin-2-YL)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(4-bromopyridin-2-YL)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-bromopyridin-2-YL)acetate

Citations

For This Compound
1
Citations
M Wang, X Yi, W Ye, Q Shi, W Yu… - The Journal of Organic …, 2023 - ACS Publications
A new synthetic strategy for direct C(sp 3 )–H amination of carbonyl compounds at their α-carbon has been established employing molecular iodine and nitrogen-directed oxidative …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.